molecular formula C8H7ClF2O B14122659 2,3-Difluoro-6-methoxybenzyl Chloride CAS No. 1073435-67-2

2,3-Difluoro-6-methoxybenzyl Chloride

Katalognummer: B14122659
CAS-Nummer: 1073435-67-2
Molekulargewicht: 192.59 g/mol
InChI-Schlüssel: BVPIEXVRGAEGBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-6-methoxybenzyl Chloride is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzyl Chloride typically involves the chloromethylation of 2,3-difluoro-6-methoxybenzene. This can be achieved through the reaction of 2,3-difluoro-6-methoxybenzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-6-methoxybenzyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-methoxybenzyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-methoxybenzyl Chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group. This combination makes the benzyl chloride moiety more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Difluorobenzyl Chloride: Lacks the methoxy group, making it less reactive towards nucleophiles.

    2,3-Difluoro-6-methylbenzyl Chloride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.

    2,3-Difluoro-6-methoxybenzaldehyde: An oxidation product of 2,3-Difluoro-6-methoxybenzyl Chloride.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .

Eigenschaften

CAS-Nummer

1073435-67-2

Molekularformel

C8H7ClF2O

Molekulargewicht

192.59 g/mol

IUPAC-Name

3-(chloromethyl)-1,2-difluoro-4-methoxybenzene

InChI

InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3

InChI-Schlüssel

BVPIEXVRGAEGBO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.